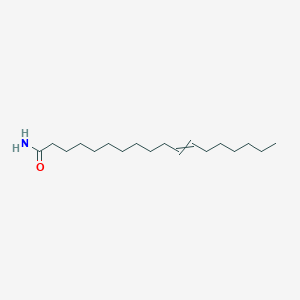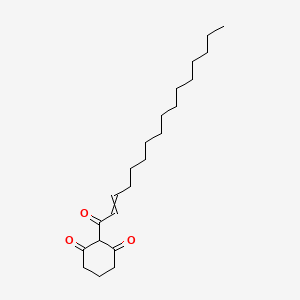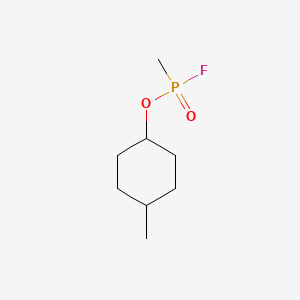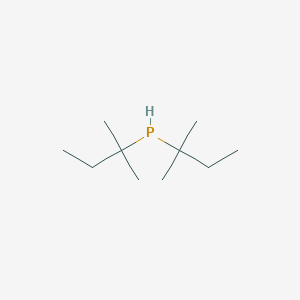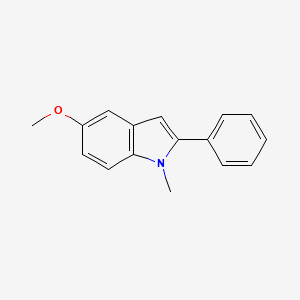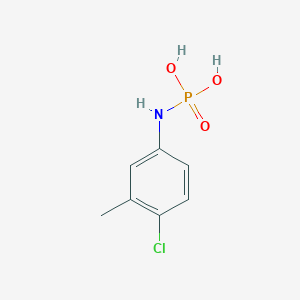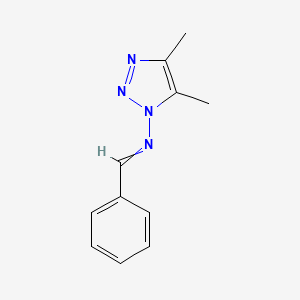
2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method uses meglumine as a reusable catalyst in water, which offers several advantages such as shorter reaction times, mild reaction conditions, and easy workup . The reaction is carried out under one-pot conditions, and the desired product is obtained in excellent yield by simply stirring the reaction mixture at room temperature.
Another method involves the use of an acidic ionic liquid as a catalyst. This method also employs a simple reaction between aldehydes and thiosemicarbazide in a 60:40 water/ethanol mixture at room temperature . The formation of the target compound is confirmed by NMR, IR, and ESI-MS analysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly catalysts, such as meglumine and ionic liquids, are likely to be employed to ensure efficient and sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thione group and the triazolidine ring, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted triazolidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules
Industry: The eco-friendly synthesis methods and the compound’s stability make it suitable for industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolidine-3-thione: This compound shares the triazolidine-3-thione core structure but lacks the tetramethyl substitution.
1,2,4-Triazole: A related compound with a triazole ring structure.
Uniqueness
The uniqueness of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione lies in its tetramethyl substitution, which enhances its stability and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
115029-47-5 |
|---|---|
Molecular Formula |
C6H13N3S |
Molecular Weight |
159.26 g/mol |
IUPAC Name |
2,4,5,5-tetramethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C6H13N3S/c1-6(2)7-9(4)5(10)8(6)3/h7H,1-4H3 |
InChI Key |
DBKIGYJIJSFQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN(C(=S)N1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


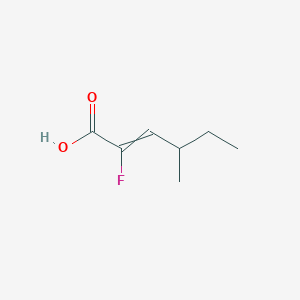
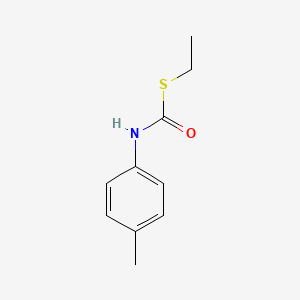
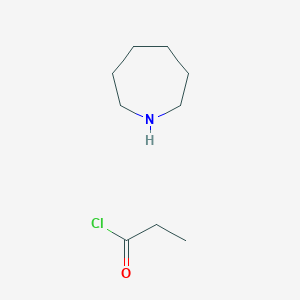
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
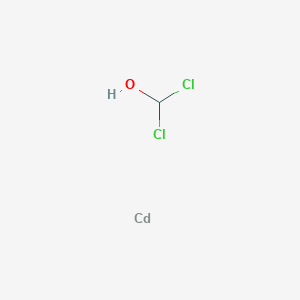
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
